3-(Bromomethyl)-4-chloro-1-benzothiophene
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Overview
Description
Preparation Methods
The synthesis of 3-(Bromomethyl)-4-chloro-1-benzothiophene typically involves the bromination of 4-chloro-benzo[b]thiophene. One common method is the reaction of 4-chloro-benzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Bromomethyl)-4-chloro-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds. This reaction is useful for the synthesis of more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Scientific Research Applications
3-(Bromomethyl)-4-chloro-1-benzothiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is used in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-chloro-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
3-(Bromomethyl)-4-chloro-1-benzothiophene can be compared with other similar compounds such as:
3-Bromothianaphthene: This compound also contains a bromine atom on the thiophene ring but lacks the chloro substituent.
4-Chloro-benzo[b]thiophene: This compound lacks the bromomethyl group and is used as an intermediate in the synthesis of various derivatives.
2,3-Diarylbenzo[b]thiophene: These compounds are synthesized via Suzuki coupling reactions and have applications in medicinal chemistry due to their bioactive properties.
Properties
Molecular Formula |
C9H6BrClS |
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Molecular Weight |
261.57 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,4H2 |
InChI Key |
SWCYQEDINMUYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CS2)CBr |
Origin of Product |
United States |
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